

Physicochemical properties of 3-Methoxy-benzamidine hydrochloride

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Compound of Interest

Compound Name: 3-Methoxy-benzamidine

Cat. No.: B1587836

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An In-depth Technical Guide to the Physicochemical Properties of **3-Methoxy-benzamidine Hydrochloride**

Foreword: A Molecule of Potential

In the landscape of modern drug discovery and biochemical research, the strategic importance of well-characterized molecular scaffolds cannot be overstated. **3-Methoxy-benzamidine hydrochloride** emerges as a significant building block, particularly favored by medicinal chemists for its utility in crafting novel therapeutics.^[1] Its structure, featuring a basic amidine group and an electron-donating methoxy substituent, provides a versatile platform for developing targeted enzyme inhibitors. This guide offers an in-depth exploration of its core physicochemical properties, analytical methodologies, and functional context, designed for the discerning researcher aiming to leverage this compound's full potential.

Chemical Identity and Core Properties

At its essence, **3-Methoxy-benzamidine hydrochloride** is a white crystalline solid.^[2] Its identity is unequivocally established by its CAS Number, 26113-44-0.^[3] The hydrochloride salt form enhances its stability and improves handling characteristics compared to the free base.

The molecule's structure is foundational to its function. The benzamidine moiety is a well-established pharmacophore for inhibiting serine proteases, as the positively charged amidinium group acts as a mimetic of the guanidinium group of arginine, a canonical substrate for enzymes like trypsin.^{[4][5]} The methoxy group at the meta-position subtly modulates the

electronic properties and lipophilicity of the aromatic ring, influencing its binding affinity and pharmacokinetic profile.

Physicochemical Data Synopsis

A quantitative understanding of a compound's properties is critical for its application in research and development, from designing biochemical assays to formulating drug delivery systems.

The following table summarizes the key physicochemical parameters of **3-Methoxy-benzamidine** hydrochloride.

Property	Value	Source(s)	Notes
CAS Number	26113-44-0	[2][3]	Unique identifier for the compound.
Molecular Formula	C ₈ H ₁₀ N ₂ O·HCl	[1][2]	Corresponds to the hydrochloride salt.
Molecular Weight	186.64 g/mol	[1][2]	Based on the salt form.
Appearance	White crystalline powder to solid	[2]	Typical for small molecule hydrochloride salts.
Melting Point	165-166 °C	[2]	A sharp melting range is indicative of high purity.
Consensus LogP (calc.)	1.25	[6]	Average of five different computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). Indicates moderate lipophilicity for the neutral free base.
Water Solubility (calc.)	0.87 mg/mL (ESOL method)	[6]	Computationally predicted. As a hydrochloride salt, its aqueous solubility is expected to be significant, classifying it as 'soluble' on the LogS scale.[6]
pKa	Not experimentally reported in literature.	-	The amidine group is basic (pKa of conjugate acid ~11-

12). Precise value is crucial for LogD calculation and understanding ionization at physiological pH.

Storage Conditions	Store at 0 - 8 °C, under inert atmosphere.	[2][7]	Recommended to prevent degradation, particularly from moisture.
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Expert Insight: The distinction between LogP and LogD is critical for ionizable compounds like this.[8] LogP describes the lipophilicity of the neutral form only, whereas LogD provides the effective lipophilicity at a specific pH, accounting for all ionized and neutral species.[9][10] While an experimental LogD at physiological pH (7.4) is not available, the basic nature of the amidine group means the compound will be predominantly protonated and positively charged in the bloodstream, leading to a LogD value significantly lower (more hydrophilic) than its LogP.

Core Application: Serine Protease Inhibition

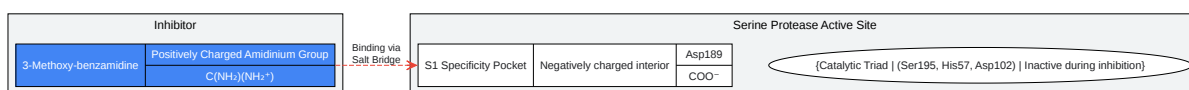
Benzamidine and its derivatives are classical competitive inhibitors of serine proteases, a major class of enzymes involved in processes ranging from digestion to blood coagulation and inflammation.[4][11]

Mechanism of Action: The inhibitory action stems from the structural mimicry of the natural substrates of these enzymes, namely the amino acids arginine and lysine.

- **S1 Pocket Recognition:** Trypsin-like serine proteases feature a deep, negatively charged S1 specificity pocket, with a key aspartate residue (Asp189) at its base.
- **Amidinium Binding:** The protonated, positively charged amidinium group of **3-Methoxy-benzamidine** is drawn into this S1 pocket, forming a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of Asp189.
- **Competitive Inhibition:** By occupying the active site, the inhibitor prevents the binding and subsequent cleavage of the natural protein substrate, thus competitively inhibiting the

enzyme's function.[5]

The following diagram illustrates this fundamental interaction.



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Caption: Mechanism of serine protease inhibition by **3-Methoxy-benzamidine**.

Analytical Methodologies: A Framework for Characterization

Rigorous characterization is paramount to ensure the identity, purity, and stability of a research compound. The following protocols provide a validated framework for the analysis of **3-Methoxy-benzamidine** hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on differences in their polarity. A C18 column provides a nonpolar stationary phase that retains the moderately lipophilic benzamidine derivative, while a mobile phase of acetonitrile and water allows for controlled elution. UV detection is ideal as the aromatic ring possesses a strong chromophore.

Experimental Protocol:

- System Preparation:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amidine group.
- Sample Preparation:
 - Accurately weigh ~1 mg of **3-Methoxy-benzamidine** hydrochloride.
 - Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
 - Self-Validation: Ensure complete dissolution. If not, sonicate briefly. The sample solvent should be similar in strength to the initial mobile phase conditions to prevent peak distortion.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μ L.
 - Detection: UV at 230 nm.[\[12\]](#)
 - Rationale: 230 nm is near the typical absorbance maximum for benzamidine derivatives, providing high sensitivity.[\[12\]](#)
 - Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
15.0	90
17.0	90
17.1	10

| 20.0 | 10 |

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity of $\geq 95\%$ is common for research-grade material.[\[1\]](#)[\[2\]](#)

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

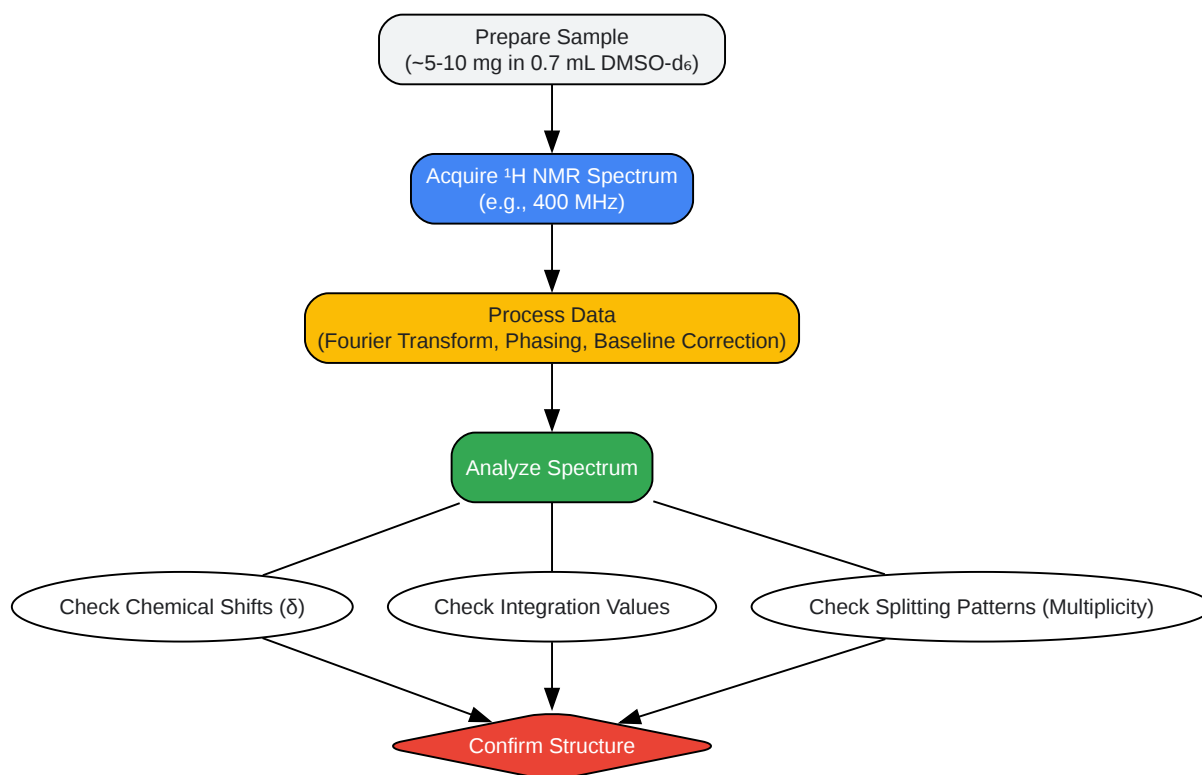
Rationale: ^1H NMR spectroscopy provides a definitive fingerprint of a molecule's structure by probing the chemical environment of every proton. For **3-Methoxy-benzamidine** hydrochloride, we can predict the key signals, which must be present in an experimental spectrum for structural confirmation.

Predicted ^1H NMR Spectrum (in DMSO-d_6):

- Aromatic Protons (4H): Expected in the δ 7.0-7.8 ppm region. Due to the meta-substitution, a complex splitting pattern (multiplets) is anticipated.
- Methoxy Protons (3H): A sharp singlet at approximately δ 3.8 ppm. This signal is highly characteristic.
- Amidine Protons (4H, broad): The $-\text{NH}_2$ protons of the amidinium group are expected as two broad signals, likely in the δ 8.5-9.5 ppm region. Their broadness is due to quadrupole coupling with the nitrogen atoms and chemical exchange with trace water in the solvent.
- Solvent: DMSO-d_6 is a suitable choice as it readily dissolves the hydrochloride salt and its residual water peak ($\sim \delta$ 2.5 ppm) does not typically interfere with key signals.

Workflow for NMR Analysis:

The diagram below outlines the logical workflow for acquiring and interpreting NMR data for structural verification.



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Caption: Standard workflow for structural verification using NMR spectroscopy.

Handling, Storage, and Safety

As a bioactive compound, proper handling of **3-Methoxy-benzamidine** hydrochloride is essential for both user safety and compound integrity.

- **Safety Precautions:** The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[13] Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[13]

- **Storage:** Store in a tightly sealed container in a cool, dry place, ideally between 0-8 °C.[2][7]
It should be kept under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption and potential degradation.[7]
- **Solution Stability:** Aqueous solutions are not recommended for long-term storage; fresh solutions should be prepared daily for optimal results in biological assays.[7]

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